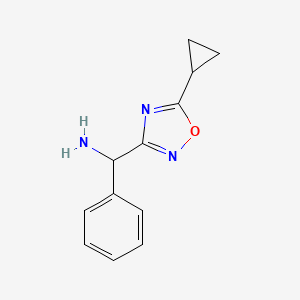

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine

Übersicht

Beschreibung

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazoles without the need for protective groups. Another common method involves the use of p-toluenesulfonic acid (PTSA)–ZnCl2 as a catalyst for the synthesis of aniline derivatives from amidoximes and organic nitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions such as those mentioned above can be applied to produce this compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve ambient to elevated temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxadiazole derivatives, while reduction reactions can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a potential therapeutic agent in treating various diseases. Its oxadiazole moiety is known for its biological activity, including anti-inflammatory and antimicrobial properties.

Case Studies

- Anti-cancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against cancer cell lines. A study demonstrated that (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine derivatives can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

- Antimicrobial Properties : Another study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Applications

- Polymer Modification : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation .

- Coatings : The compound's ability to form stable films renders it useful in protective coatings that require resistance to chemicals and UV radiation. This application is particularly relevant in industries such as automotive and aerospace .

Agricultural Chemistry

In agricultural applications, this compound has potential as a pesticide or herbicide.

Research Insights

- Pesticidal Activity : Studies have indicated that compounds containing oxadiazole structures can exhibit insecticidal properties. Preliminary tests suggest that this compound may disrupt the nervous system of pests, leading to effective pest control without harming beneficial insects .

- Herbicidal Properties : Research is ongoing to evaluate the herbicidal efficacy of this compound against common agricultural weeds. The preliminary results indicate selective toxicity towards certain weed species while being safe for crops .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |

| Material Science | Polymer modification | Enhanced thermal stability and mechanical properties |

| Protective coatings | Resistance to chemicals and UV radiation | |

| Agricultural Chemistry | Pesticides | Disrupts pest nervous systems |

| Herbicides | Selective toxicity towards weeds |

Wirkmechanismus

The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ataluren: Used for the treatment of Duchenne muscular dystrophy.

Azilsartan: Applied for hypertension medication.

Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.

Biologische Aktivität

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- SMILES : C1CC1C2=NC(=NO2)C(C)C(C)C

This structure includes a cyclopropyl group and an oxadiazole ring, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented in public databases or literature. However, related compounds with similar structures have shown promising results.

Antimicrobial Activity

A study focusing on monomeric alkaloids demonstrated that compounds with oxadiazole structures exhibited significant antimicrobial properties. For instance:

| Compound | MIC against E. coli (mg/mL) | MIC against Bacillus mycoides (mg/mL) | MIC against C. albicans (mg/mL) |

|---|---|---|---|

| Compound 12a | 0.0195 | 0.0048 | 0.0048 |

| Compound 15 | 0.0048 | 0.0098 | 0.039 |

These findings suggest that derivatives of the oxadiazole class can be effective against various pathogens .

Case Studies and Research Findings

- Antibacterial Properties : A study evaluated several oxadiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole ring could enhance activity against specific strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar studies have reported that oxadiazole derivatives exhibit antifungal properties against strains like Candida albicans. The structure-activity relationship (SAR) highlighted that the presence of specific substituents on the phenyl ring significantly influenced antifungal efficacy .

- Mechanism of Action : Although specific mechanisms for this compound are not well-documented, compounds within the oxadiazole family have been shown to disrupt cell wall synthesis in bacteria and inhibit fungal growth by interfering with ergosterol biosynthesis .

Eigenschaften

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-10(8-4-2-1-3-5-8)11-14-12(16-15-11)9-6-7-9/h1-5,9-10H,6-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBWMPDBSVSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.